D-Ribose
Description
Significance of D-Ribose as a Fundamental Pentose (B10789219) Sugar
This compound is a naturally occurring monosaccharide with the molecular formula C₅H₁₀O₅. wikipedia.orgmicrobenotes.com As an aldopentose, it contains an aldehyde functional group in its open-chain form and five carbon atoms. wikipedia.orgmicrobenotes.com The "D-" in this compound refers to the stereochemistry at the chiral carbon farthest from the aldehyde group. wikipedia.org While it can exist in linear and cyclic forms (furanose and pyranose), the furanose form is a key constituent of biologically important molecules. wikipedia.org this compound is considered fundamental due to its essential role as a building block for critical biomolecules, distinguishing it from other sugars that primarily serve as energy sources. sweetcures.co.uk
Historical Context of this compound Research
The history of ribose research dates back to the late 19th century. Emil Fischer, a German chemist, is credited with its initial identification in the mid-1890s, alongside other monosaccharides. codeage.comnumberanalytics.com Fischer's pioneering work in carbohydrate chemistry was recognized with the Nobel Prize in Chemistry in 1902. codeage.com However, it was later, in 1909, that Phoebus Levene and Walter Jacobs recognized this compound as a natural product and a crucial component of nucleic acids. wikipedia.orgbyjus.comwikipedia.org Levene further distinguished ribose from deoxyribose, the sugar found in DNA, highlighting a key structural difference at the 2' carbon. wikipedia.orgbyjus.comwikipedia.org
Overview of this compound's Central Role in Cellular Bioenergetics and Macromolecular Synthesis
This compound occupies a central position in cellular metabolism, participating in both energy handling and the synthesis of essential macromolecules. It is a critical precursor for the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. sweetcures.co.uknih.govincacao.befreynutrition.de this compound is converted to this compound 5-phosphate, which is then utilized in the pentose phosphate (B84403) pathway, a metabolic route essential for ATP production and the generation of precursors for nucleotide synthesis. wikipedia.orgnih.govincacao.be
Beyond its role in energy, this compound is an indispensable structural component of ribonucleotides, the monomers that polymerize to form ribonucleic acid (RNA). wikipedia.orgnumberanalytics.comlibretexts.org RNA plays diverse roles in gene expression, including acting as a template for protein synthesis. wikipedia.orgontosight.ai While DNA contains deoxyribose instead of ribose, the close structural relationship underscores the fundamental importance of pentose sugars in genetic material. wikipedia.orgnumberanalytics.comlibretexts.org this compound is also a component of other vital cofactors involved in metabolic reactions, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and flavin adenine dinucleotide (FAD). wikipedia.orgcasi.org
Here is a summary of this compound's key roles:
| Biological Role | Description | Related Molecules |
| Cellular Bioenergetics | Precursor for ATP synthesis and regeneration; involved in energy transfer. | ATP, ADP, AMP, NAD, FAD |
| Macromolecular Synthesis | Structural component of RNA; precursor for nucleotide synthesis. | RNA, DNA (via deoxyribose), Nucleotides, Nucleosides |
| Cofactor Component | Integral part of important metabolic cofactors. | NAD, FAD |
This table highlights the diverse and essential functions of this compound within biological systems.
Structure
2D Structure
3D Structure
Properties
CAS No. |
10257-32-6 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(3R,4R,5R)-oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 |
InChI Key |
SRBFZHDQGSBBOR-SOOFDHNKSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](C(O1)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
physical_description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] |
vapor_pressure |
0.00000085 [mmHg] |
Origin of Product |
United States |
D Ribose Biosynthesis and Metabolic Pathways
Endogenous Biosynthesis of D-Ribose: The Pentose (B10789219) Phosphate (B84403) Pathway (PPP)
The Pentose Phosphate Pathway is broadly divided into two phases: the oxidative phase and the non-oxidative phase.
Oxidative Phase: Glucose-6-Phosphate Dehydrogenase (G6PDH) and NADPH Generation
The oxidative phase is the irreversible part of the PPP and is primarily responsible for the generation of NADPH. It begins with the substrate Glucose-6-phosphate. The first committed and rate-limiting step is the conversion of Glucose-6-phosphate to 6-phosphogluconolactone, catalyzed by the enzyme Glucose-6-phosphate Dehydrogenase (G6PDH). This reaction generates the first molecule of NADPH by transferring electrons from Glucose-6-phosphate to NADP+.
Following this, 6-phosphogluconolactone is hydrolyzed to 6-phosphogluconate by 6-phosphogluconolactonase. The third step involves 6-phosphogluconate dehydrogenase, which converts 6-phosphogluconate to Ribulose-5-phosphate, generating the second molecule of NADPH and releasing CO2.
This phase is particularly active in tissues requiring significant amounts of NADPH for reductive biosynthesis (e.g., fatty acid and steroid synthesis) and for combating oxidative stress by maintaining reduced glutathione (B108866) levels.
Non-Oxidative Phase: Interconversion of Pentose Phosphates
The non-oxidative phase of the PPP is reversible and involves the interconversion of various sugar phosphates. This phase allows for flexibility in the pathway, enabling the cell to produce this compound-5-phosphate for nucleotide synthesis or to convert excess pentose phosphates into intermediates of glycolysis.
Ribulose-5-phosphate, produced in the oxidative phase, can be isomerized to Ribose-5-phosphate (B1218738) by ribose-5-phosphate isomerase (RPI). Alternatively, Ribulose-5-phosphate can be epimerized to Xylulose-5-phosphate by ribulose-5-phosphate epimerase (RPE).
The non-oxidative phase involves transketolase and transaldolase enzymes, which catalyze the transfer of two-carbon and three-carbon units, respectively, between sugar phosphates. These reactions facilitate the interconversion of Ribose-5-phosphate, Xylulose-5-phosphate, Glyceraldehyde-3-phosphate, Erythrose-4-phosphate, and Sedoheptulose-7-phosphate, ultimately linking the PPP with glycolysis.
Key reactions in the non-oxidative phase include:
Ribulose-5-phosphate ⇌ Ribose-5-phosphate (catalyzed by ribose-5-phosphate isomerase).
Ribulose-5-phosphate ⇌ Xylulose-5-phosphate (catalyzed by ribulose-5-phosphate epimerase).
Xylulose-5-phosphate + Ribose-5-phosphate ⇌ Glyceraldehyde-3-phosphate + Sedoheptulose-7-phosphate (catalyzed by transketolase).
Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate ⇌ Erythrose-4-phosphate + Fructose-6-phosphate (catalyzed by transaldolase).
Xylulose-5-phosphate + Erythrose-4-phosphate ⇌ Glyceraldehyde-3-phosphate + Fructose-6-phosphate (catalyzed by transketolase).
These interconversions ensure that the cell can balance the production of this compound-5-phosphate with the need to channel intermediates back into the glycolytic pathway depending on metabolic demands.
Enzymatic Regulation of PPP Flux: Allosteric and Post-Translational Mechanisms
The flux through the Pentose Phosphate Pathway is tightly regulated to meet the cell's specific requirements for NADPH and this compound-5-phosphate. Regulation occurs through various mechanisms, including allosteric control, post-translational modifications, and transcriptional regulation.
The activity of G6PDH, the rate-limiting enzyme of the oxidative phase, is primarily regulated by the cellular ratio of NADP+ to NADPH. A high concentration of NADPH inhibits G6PDH activity, while a high concentration of NADP+ stimulates it. This feedback inhibition by NADPH ensures that the oxidative phase is active only when reducing power is needed. G6PDH activity can also be influenced by other factors such as acetyl CoA and cytoplasmic deacetylase SIRT2.
Enzymes in the non-oxidative phase, such as transketolase and transaldolase, are also subject to regulation. Allosteric regulation involves the binding of effector molecules at sites distinct from the active site, causing conformational changes that alter enzyme activity. Post-translational modifications, such as phosphorylation or acetylation, can also modulate the activity and localization of PPP enzymes. These regulatory mechanisms ensure that the PPP operates efficiently and in coordination with other metabolic pathways like glycolysis.
This compound-5-Phosphate as a Central Metabolic Intermediate
This compound-5-phosphate is a pivotal intermediate metabolite within the Pentose Phosphate Pathway and a central hub connecting carbohydrate metabolism to nucleotide biosynthesis. It is an essential precursor for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, which are the building blocks of DNA and RNA.
The conversion of this compound-5-phosphate to phosphoribosyl pyrophosphate (PRPP) by the enzyme ribose-phosphate diphosphokinase is a critical step in the de novo synthesis of nucleotides. PRPP is also involved in the salvage pathways for nucleotide synthesis. The intracellular concentration of this compound-5-phosphate is an important determinant of the rate of de novo purine synthesis.
Beyond nucleotide synthesis, this compound-5-phosphate can be channeled back into the glycolytic pathway via the reversible reactions of the non-oxidative phase, ultimately being converted into Fructose-6-phosphate and Glyceraldehyde-3-phosphate. This flexibility allows the cell to convert excess pentose phosphates into intermediates that can be used for energy production or synthesis of other molecules.
Alternative this compound Biosynthetic Pathways: Insights from Archaea
While the Pentose Phosphate Pathway is the primary route for this compound biosynthesis in most organisms, including eukaryotes and many bacteria, alternative pathways may exist, particularly in some Archaea. The reactions of the PPP are considered evolutionarily ancient, with evidence suggesting that metal-catalyzed enzyme-free reactions analogous to the PPP may have occurred in prebiotic conditions.
Research into archaeal metabolism has revealed variations in central carbon metabolism compared to bacteria and eukaryotes. Some Archaea possess modified or alternative pathways for pentose phosphate metabolism. While specific detailed alternative pathways for de novo this compound synthesis in Archaea are a subject of ongoing research, insights from these organisms contribute to a broader understanding of the evolutionary and metabolic diversity of pentose phosphate metabolism.
Exogenous this compound Metabolism and Integration into Cellular Pathways
Exogenous this compound, obtained from dietary sources or supplementation, can be taken up by cells and integrated into cellular metabolic pathways. Unlike glucose, which is typically phosphorylated by hexokinase upon entry into the cell, exogenous this compound is primarily phosphorylated to this compound-5-phosphate by the enzyme ribokinase.
This direct phosphorylation bypasses the oxidative phase of the Pentose Phosphate Pathway, meaning that the metabolism of exogenous this compound does not directly contribute to NADPH production via the initial G6PDH-catalyzed step. However, the resulting this compound-5-phosphate can readily enter the non-oxidative phase of the PPP.
Once in the non-oxidative phase, exogenous this compound-5-phosphate can be utilized for nucleotide synthesis, contributing to the cellular pools of ATP and other nucleotides, as well as RNA and DNA synthesis. When this compound is present in excess or when pentose phosphates are not immediately needed for nucleotide synthesis, this compound-5-phosphate can be converted into intermediates of glycolysis (Fructose-6-phosphate and Glyceraldehyde-3-phosphate) through the reversible reactions of the non-oxidative PPP. These glycolytic intermediates can then be further metabolized for energy production or other biosynthetic processes.
The metabolism of exogenous this compound can be particularly relevant in conditions where cellular energy levels are compromised or the de novo synthesis of this compound-5-phosphate via the oxidative PPP is limited. By providing a direct source of this compound-5-phosphate, exogenous this compound can support the synthesis of adenine (B156593) nucleotides and potentially help replenish ATP levels.
Here is a table summarizing key enzymes and intermediates discussed in the Pentose Phosphate Pathway:
| Enzyme / Intermediate | Role in PPP | Phase Involved |
| Glucose-6-Phosphate | Starting substrate of the oxidative phase. | Oxidative |
| Glucose-6-Phosphate Dehydrogenase | Catalyzes the rate-limiting step of the oxidative phase, producing NADPH and 6-phosphogluconolactone. | Oxidative |
| NADP+/NADPH | NADP+ is the electron acceptor in the oxidative phase, reduced to NADPH. | Oxidative |
| Ribulose-5-Phosphate | Product of the oxidative phase, precursor for the non-oxidative phase. | Oxidative/Non-Oxidative |
| Ribose-5-Phosphate Isomerase | Converts Ribulose-5-phosphate to Ribose-5-phosphate. | Non-Oxidative |
| Ribulose-5-Phosphate Epimerase | Converts Ribulose-5-phosphate to Xylulose-5-phosphate. | Non-Oxidative |
| Ribose-5-Phosphate | Key intermediate for nucleotide synthesis. | Non-Oxidative |
| Xylulose-5-Phosphate | Intermediate in the non-oxidative phase, involved in transketolase reactions. | Non-Oxidative |
| Transketolase | Catalyzes transfer of two-carbon units in the non-oxidative phase. | Non-Oxidative |
| Transaldolase | Catalyzes transfer of three-carbon units in the non-oxidative phase. | Non-Oxidative |
| Glyceraldehyde-3-Phosphate | Product of the non-oxidative phase, intermediate of glycolysis. | Non-Oxidative |
| Fructose-6-Phosphate | Product of the non-oxidative phase, intermediate of glycolysis. | Non-Oxidative |
Ribokinase-Mediated Phosphorylation
Ribokinase (RK) is an enzyme that catalyzes the phosphorylation of this compound. uniprot.orgmdpi.comdrugbank.com This reaction involves the transfer of a phosphate group from ATP to the 5'-hydroxyl group of this compound, resulting in the formation of this compound 5-phosphate. mdpi.comebi.ac.uk This phosphorylation step requires the presence of magnesium ions. uniprot.orgdrugbank.com
The ribokinase-mediated phosphorylation is the initial step in ribose metabolism and serves to trap ribose within the cell after it has been taken up. ebi.ac.uk The resulting this compound 5-phosphate is a key intermediate that can then be channeled into various metabolic routes, including nucleotide synthesis, histidine synthesis, tryptophan synthesis, and further processing within the pentose phosphate pathway. uniprot.orgdrugbank.comebi.ac.ukolink.com
Mechanistically, studies on Escherichia coli ribokinase suggest that an aspartate residue (Asp255) acts as a base to deprotonate the 5'-hydroxyl group of ribose, enhancing its nucleophilicity. ebi.ac.uk The deprotonated oxygen then performs a nucleophilic attack on the gamma-phosphate group of ATP. ebi.ac.uk The active site of ribokinase contains magnesium ions that coordinate to the phosphate groups of ATP, stabilizing the transition state and promoting ADP as a leaving group. ebi.ac.uk
Entry into Non-Oxidative PPP and Nucleotide Synthesis
This compound 5-phosphate, produced either through the oxidative phase of the PPP or by the phosphorylation of free this compound by ribokinase, is a central metabolite at the junction of the PPP and nucleotide biosynthesis. nih.govwikipedia.orgresearchgate.net
Within the non-oxidative branch of the PPP, this compound 5-phosphate can participate in reversible reactions catalyzed by transketolase and transaldolase enzymes. wikipedia.org These reactions facilitate the interconversion of various phosphorylated sugars, connecting the PPP with glycolysis by producing intermediates like fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. wikipedia.org
Crucially, this compound 5-phosphate is the direct precursor for the synthesis of nucleotides, which are essential components of DNA and RNA. nih.govresearchgate.netmdpi.com Nucleotide biosynthesis occurs through two main pathways: the de novo pathway and the salvage pathway. nih.govwikipedia.org Both pathways require 5-phosphoribosyl-1-pyrophosphate (PRPP), which is synthesized from this compound 5-phosphate and ATP by the enzyme PRPP synthetase (ribose-phosphate diphosphokinase). wikipedia.orgwikipedia.orgexamine.com
In the de novo pathway, PRPP is used as a foundation upon which purine and pyrimidine rings are built step-by-step using amino acids, carbon dioxide, and folate derivatives. nih.govwikipedia.orgwikipedia.org The salvage pathway, on the other hand, recycles pre-formed bases or nucleosides, attaching them to PRPP to form new nucleotides. nih.govwikipedia.orgexamine.com The availability of this compound 5-phosphate, and consequently PRPP, can be a limiting factor in nucleotide synthesis rates. examine.com
Genetic and Metabolic Engineering for this compound Production
Genetic and metabolic engineering approaches have been explored to enhance this compound production in various microorganisms. The inherent metabolic pathways, particularly the PPP, provide targets for manipulation to increase the flux towards this compound 5-phosphate and subsequently, this compound.
One common strategy involves modifying the activity of enzymes that consume this compound 5-phosphate or divert it into other pathways. For instance, disrupting genes encoding transketolase, an enzyme in the non-oxidative PPP that converts this compound 5-phosphate to other sugars, can lead to the accumulation of this compound 5-phosphate. researchgate.netjmb.or.krasm.org This accumulated intermediate can then be dephosphorylated to produce this compound. asm.org
Studies in Escherichia coli have demonstrated that disrupting transketolase genes can result in this compound accumulation. researchgate.netresearchgate.net For example, a transketolase-deficient E. coli strain (SGK013) was shown to produce this compound from xylose. researchgate.netresearchgate.net Further modifications, such as disrupting the ptsG gene involved in glucose uptake, can improve simultaneous utilization of different carbon sources like xylose and glucose, leading to increased this compound production. researchgate.net
Bacillus subtilis has also been a subject of metabolic engineering for this compound production. researchgate.netjmb.or.krnih.gov Transketolase-deficient mutants of B. subtilis have been identified as effective this compound producers. researchgate.netjmb.or.kr Various carbon sources, including glucose and xylose, have been utilized in fermentation processes with engineered Bacillus strains to achieve this compound production. researchgate.netjmb.or.kr Research findings indicate that optimizing fermentation strategies and nutrient supply can further enhance this compound yields in these engineered strains. jmb.or.kr
Metabolic engineering efforts aim to optimize the balance of metabolic fluxes to maximize this compound accumulation. This can involve not only blocking competing pathways but also potentially overexpressing genes involved in this compound 5-phosphate synthesis or transport.
Here is a table summarizing some research findings on this compound production by engineered microorganisms:
| Microorganism | Engineering Strategy | Carbon Source(s) | This compound Production (g/L) | Yield (g/g) | Source |
| Escherichia coli SGK013 | Disruption of two transketolase genes | Glucose and Xylose | 0.75 | Not specified | researchgate.netresearchgate.net |
| Escherichia coli SGK015 | SGK013 + disruption of ptsG gene | Glucose and Xylose | 3.75 | Not specified | researchgate.net |
| Bacillus subtilis ATCC 21951 | Not specified (likely transketolase mutant) | 200 g/l Glucose | 40 | Not specified | jmb.or.kr |
| Bacillus subtilis ATCC 21951 | Not specified (likely transketolase mutant) | 100 g/l Glucose + 50 g/l Gluconic acid | 45 | Not specified | jmb.or.kr |
| Bacillus subtilis JY200 | Chromosomal tkt gene disruption | 400 g/l Glucose + 10 g/l Xylose (fed-batch) | 10.1 | 0.24 | jmb.or.kr |
| Saccharomyces cerevisiae | Transketolase-deficient strain | D-glucose | Not specified (excreted pentose sugars) | Not specified | asm.org |
D Ribose in Nucleotide and Nucleic Acid Metabolism
D-Ribose as a Precursor for Adenosine (B11128) Triphosphate (ATP) Synthesis
Adenosine triphosphate (ATP) is the primary energy currency of the cell, essential for driving numerous intracellular metabolic pathways. nih.govincacao.becytoplan.co.uk this compound is an energy-producing substrate of the ATP molecule and is often referred to as the "molecular currency" due to its involvement in intracellular energy transfer. nih.govincacao.be The ATP molecule itself consists of an adenine (B156593) base, a ribose sugar, and three phosphate (B84403) groups. wikipedia.orgnih.gov
Cells naturally produce this compound through the pentose (B10789219) phosphate pathway (PPP), a metabolic route parallel to glycolysis. nih.govincacao.becytoplan.co.uk This pathway is essential for ATP production. nih.gov However, the PPP can be slow, particularly in tissues like the heart and muscle, due to limited levels of the enzyme glucose-6-phosphate dehydrogenase, which is involved in an initial step. nih.govcasi.orgcytoplan.co.uk
De Novo Purine (B94841) and Pyrimidine (B1678525) Biosynthesis Pathways
This compound, in the form of ribose 5-phosphate, is a crucial starting material for the de novo synthesis of both purine and pyrimidine nucleotides. nih.govincacao.becasi.orgpeoi.net The de novo pathways build nucleotides from simpler metabolic precursors, including amino acids, carbon dioxide, and folate derivatives. wikipedia.orgpeoi.net
In the de novo purine synthesis pathway, the purine ring structure is assembled step-by-step directly onto the ribose phosphate moiety. peoi.netegyankosh.ac.in This process begins with 5-phosphoribosylamine, which is derived from phosphoribosyl pyrophosphate (PRPP), a molecule synthesized from ribose 5-phosphate. peoi.netwikipedia.orgmicrobenotes.com The pathway is complex and energetically expensive, requiring multiple steps and consuming ATP. egyankosh.ac.in
For pyrimidine biosynthesis, the pyrimidine ring is synthesized first as orotate, and then the ribose phosphate group, provided by PRPP, is attached to the completed ring structure. peoi.netegyankosh.ac.innih.gov While the free bases are not intermediates in the de novo pathways, the ribose phosphate scaffold is integral to the synthesis of both purine and pyrimidine nucleotides from their initial precursors. peoi.net
Nucleotide Salvage Pathways and Phosphoribosyl Pyrophosphate (PRPP) Synthesis
In addition to de novo synthesis, cells also utilize salvage pathways to produce nucleotides. wikipedia.orgnih.govpeoi.net Salvage pathways recycle pre-existing bases and nucleosides, incorporating them back into nucleotide structures. wikipedia.orgpeoi.net this compound plays a vital role in these pathways through the synthesis of phosphoribosyl pyrophosphate (PRPP). nih.govincacao.becasi.orgpeoi.netnih.govnih.goveasychem.orguni.lu
PRPP is a highly energetic molecule synthesized from ribose 5-phosphate and ATP by the enzyme PRPP synthetase. wikipedia.orgnih.govcasi.orgegyankosh.ac.innih.govmdpi.com PRPP is essential for both de novo and salvage pathways as it acts as the phosphoribosyl donor. wikipedia.orgnih.govcasi.orgpeoi.netnih.govmdpi.comnih.govunizg.hr In the salvage pathways, PRPP reacts with free purine or pyrimidine bases (such as adenine, guanine (B1146940), hypoxanthine, and uracil) to form the corresponding nucleotides. microbenotes.comnih.govmdpi.comresearchgate.net This process allows cells to efficiently recycle components from degraded nucleic acids and nucleotides. wikipedia.orgpeoi.netmicrobenotes.com The availability of PRPP directly impacts the rate of nucleotide synthesis through both pathways. casi.orgmdpi.com
Data on PRPP synthesis:
| Reactants | Enzyme | Products | Requirement |
| Ribose 5-phosphate | PRPP synthetase | Phosphoribosyl pyrophosphate (PRPP) | ATP, Mg²⁺ |
Impact of this compound on ATP Turnover and Replenishment Kinetics
ATP is constantly being used and regenerated within cells. When cellular energy demand is high or ATP synthesis is impaired, ATP levels can decline. casi.orgcytoplan.co.uk this compound availability can impact the rate at which ATP is replenished. wikipedia.orgincacao.bepeoi.netuni.lunih.gov
Supplemental this compound can bypass certain rate-limiting steps in the pentose phosphate pathway, providing an alternative source of ribose-5-phosphate (B1218738) for PRPP and subsequent ATP production. wikipedia.orgresearchgate.netcytoplan.co.uk By increasing the availability of ribose-5-phosphate and thus PRPP, this compound can accelerate the synthesis of adenine nucleotides, including ATP. casi.orgnih.gov This enhanced nucleotide synthesis can support the recovery and replenishment of ATP levels, particularly in tissues with high energy turnover or compromised energy metabolism. wikipedia.orgcasi.orgcytoplan.co.uk Studies suggest that increasing this compound availability can enhance the recovery of ATP levels and potentially reduce cellular injury under conditions of energy depletion, such as during tissue ischemia. wikipedia.org
This compound in Ribonucleic Acid (RNA) and Deoxyribonucleic Acid (DNA) Structure and Synthesis
This compound is a fundamental structural component of ribonucleic acid (RNA). wikipedia.orgbritannica.comnih.govresearchgate.netnih.govincacao.bebyjus.com In RNA, ribose sugars alternate with phosphate groups to form the sugar-phosphate backbone of the molecule. britannica.combyjus.comebsco.com Each ribose sugar in the RNA backbone is also bonded to one of the nitrogenous bases: adenine (A), cytosine (C), guanine (G), or uracil (B121893) (U). byjus.comebsco.com The presence of a hydroxyl group at the 2' carbon of the ribose sugar is a key distinguishing feature of RNA compared to DNA. wikipedia.org
Deoxyribonucleic acid (DNA), the primary genetic material, contains a similar sugar-phosphate backbone, but instead of ribose, it contains 2-deoxyribose. wikipedia.orgbritannica.comresearchgate.netnih.govincacao.bebyjus.comebsco.com 2-deoxyribose is a modified version of ribose where the hydroxyl group at the 2' carbon is replaced by a hydrogen atom. wikipedia.orglibretexts.org This structural difference between ribose and deoxyribose is critical for the distinct roles and stability of RNA and DNA. libretexts.org
In the synthesis of RNA, ribonucleotides (which contain this compound) are polymerized to form the RNA strand. britannica.comebsco.com For DNA synthesis, deoxyribonucleotides (which contain 2-deoxyribose) are used. ebsco.com The deoxyribonucleotides are derived from ribonucleotides by the reduction of the 2'-hydroxyl group catalyzed by the enzyme ribonucleotide reductase. peoi.netnih.gov Thus, this compound, through its conversion to 2-deoxyribose, is indirectly involved in DNA synthesis as well.
This compound as a Component of Essential Coenzymes and Metabolites
Beyond its roles in nucleic acids and ATP, this compound is also a constituent of several other essential coenzymes and metabolites that are vital for various cellular processes. britannica.comresearchgate.netnih.govincacao.becasi.orgwikipedia.orgnih.govunizg.hr These molecules play critical roles in energy metabolism, redox reactions, and other biochemical pathways.
Examples of essential coenzymes and metabolites containing this compound:
Nicotinamide (B372718) adenine dinucleotide (NAD⁺) and Nicotinamide adenine dinucleotide phosphate (NADP⁺): These are crucial coenzymes in redox reactions, acting as electron carriers in major metabolic pathways like glycolysis, the citric acid cycle, and the electron transport chain. wikipedia.orgbritannica.comcasi.org
Flavin adenine dinucleotide (FAD): Another important redox coenzyme involved in various metabolic reactions. wikipedia.orgbritannica.comcasi.org
Cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP): These are important secondary messengers involved in signal transduction pathways within cells. wikipedia.orgpeoi.netunizg.hr
S-adenosylmethionine (SAM): A key molecule involved in methylation reactions. peoi.netunizg.hr
Riboflavin (B1680620) (Vitamin B₂): A precursor for the coenzymes FAD and flavin mononucleotide (FMN). nih.govresearchgate.net
Acetyl Coenzyme A (CoA)
Acetyl Coenzyme A (Acetyl-CoA) is a central molecule in metabolism, participating in numerous biochemical reactions, including the citric acid cycle, fatty acid synthesis, and fatty acid oxidation. casi.orgwikipedia.org Acetyl-CoA is composed of a β-mercaptoethylamine group, pantothenic acid (Vitamin B₅), a pyrophosphate group, a ribose 3-phosphate, and an adenine nucleotide. wikipedia.orgsigmaaldrich.com this compound is a component of the adenine nucleotide portion of Acetyl-CoA, specifically as ribose 3-phosphate. nih.govincacao.becasi.org This highlights another crucial role of this compound as a building block for a key metabolic coenzyme involved in energy production and various biosynthetic pathways. nih.govincacao.becasi.org
Nicotinamide Adenine Dinucleotide (NAD/NADH)
Nicotinamide Adenine Dinucleotide (NAD) is a vital coenzyme found in all living cells, playing a critical role in cellular energy metabolism and redox reactions. wikipedia.orgwikipedia.org It exists in two forms: NAD+ (oxidized) and NADH (reduced). NAD+ and NADH act as electron carriers in major metabolic pathways such as glycolysis, the citric acid cycle, fermentation, and the electron transport chain. wikipedia.org
This compound is an essential component of the NAD structure, where it is present as a D-ribofuranose moiety. wikipedia.org The synthesis of NAD+ in mammals occurs through three main pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide or nicotinamide riboside. nih.gov The salvage pathway is the predominant route in most cell types. nih.gov
In the NAD+ salvage pathway, phosphoribosyl-pyrophosphate (PRPP), an activated form of this compound, is a co-substrate in the conversion of nicotinamide to nicotinamide mononucleotide (NMN) and subsequently to NAD+. nih.gov This highlights the direct involvement of a this compound derivative (PRPP) in the synthesis of NAD+. Research suggests that supplementing with this compound can enhance the efficiency of the pyridine (B92270) salvage pathway via PRPP, potentially requiring a lesser amount of pyridine precursors to achieve a response. google.com
Studies have explored the effects of combining nicotinamide with this compound on NAD+ levels. A pilot clinical trial indicated that a combination of nicotinamide and this compound significantly increased the NAD+ metabolome in the blood of healthy middle-aged adults. nih.govmdpi.com Specifically, NADP+ levels showed a notable increase. nih.govmdpi.com
Nicotinamide Adenine Dinucleotide Phosphate (NADP/NADPH)
Nicotinamide Adenine Dinucleotide Phosphate (NADP) is another crucial coenzyme involved in various metabolic processes, particularly in anabolic reactions and maintaining cellular antioxidant capacity. wikipedia.orgnih.gov Like NAD, it exists in oxidized (NADP+) and reduced (NADPH) forms. NADPH is a primary source of reducing power in the cytosol, essential for reductive biosynthesis reactions, such as fatty acid synthesis. wikipedia.orgnih.govuh.edu
NADP+ is structurally analogous to NAD+ and is synthesized by the phosphorylation of NAD+. nih.gov This reaction involves the transfer of a phosphate group from ATP to the 2'-hydroxyl group of the adenosine ribose moiety of NAD+. nih.gov This step is catalyzed by NAD+ kinases (NADKs), which are the sole enzymes responsible for de novo NADP+ synthesis in both prokaryotic and eukaryotic cells. nih.gov
Research suggests that this compound can stimulate NADPH production via the pentose phosphate pathway, contributing to the reducing power needed to counterbalance oxidative stress. nih.govmdpi.com
Riboflavin
Riboflavin, also known as Vitamin B2, is a precursor for the flavin coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD). wikipedia.orgresearchgate.net These flavin coenzymes are essential for a wide range of metabolic processes, including the metabolism of fats, ketone bodies, carbohydrates, and proteins. researchgate.net FAD, like NAD and NADP, contains a D-ribofuranose moiety as part of its structure. wikipedia.org
The biosynthesis of riboflavin is a complex pathway that starts from Guanosine Triphosphate (GTP) and D-ribulose 5-phosphate. researchgate.netfrontiersin.org D-ribulose 5-phosphate is an intermediate derived from the pentose phosphate pathway, highlighting the connection between riboflavin synthesis and this compound metabolism. frontiersin.orgengineering.org.cn
While this compound is not directly incorporated into the isoalloxazine ring structure of riboflavin, it is a crucial precursor for the ribityl side chain found in riboflavin. The biosynthesis involves the conversion of GTP into a pyrimidine derivative, and the condensation of this derivative with 3,4-dihydroxy-2-butanone 4-phosphate, which is obtained from ribulose 5-phosphate. researchgate.net This condensation leads to the formation of 6,7-dimethyl-8-ribityllumazine, which is then converted to riboflavin. researchgate.net
Historically, chemical synthesis of riboflavin utilized this compound as a starting material, reacting it with 3,4-xylidine. researchgate.netengineering.org.cnnih.gov However, this chemical process had disadvantages, including the generation of significant waste and a relatively low yield. researchgate.netengineering.org.cnnih.gov Microbial fermentation, which often utilizes glucose as a starting material that can be converted to this compound-5-phosphate via the pentose phosphate pathway, has largely replaced chemical synthesis for industrial riboflavin production due to its economic and ecological advantages. engineering.org.cnnih.gov
Research in microorganisms has shown that manipulating genes involved in the pentose phosphate pathway, such as those for ribulose 5-phosphate 3-epimerase or transketolase, can lead to the accumulation of this compound and potentially enhance riboflavin overproduction. frontiersin.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5779 |
| Nicotinamide Adenine Dinucleotide (NAD) | 5815 |
| Nicotinamide Adenine Dinucleotide (NADH) | 5815 |
| Nicotinamide Adenine Dinucleotide Phosphate (NADP) | 5816 |
| Nicotinamide Adenine Dinucleotide Phosphate (NADPH) | 5816 |
| Riboflavin | 1124 |
| Adenosine Triphosphate (ATP) | 5957 |
| Flavin Adenine Dinucleotide (FAD) | 643904 |
| Guanosine Triphosphate (GTP) | 6024 |
| Ribose 5-phosphate | 65449 |
| 5-phospho-α-D-ribose 1-diphosphate (PRPP) | 163 |
| Nicotinamide mononucleotide (NMN) | 15795 |
| Nicotinic acid | 896 |
| Tryptophan | 6305 |
| Glucose-6-phosphate | 112 |
| Ribulose 5-phosphate | 100413 |
| 3,4-dihydroxy-2-butanone 4-phosphate | 100413 |
| 6,7-dimethyl-8-ribityllumazine | 14700 |
Data Tables
While detailed quantitative data tables on the direct impact of this compound on the synthesis rates of NAD, NADP, and Riboflavin from the search results are limited and often context-specific (e.g., microbial fermentation yields or specific experimental conditions), the qualitative and semi-quantitative findings can be summarized.
D Ribose and Cellular Bioenergetics Regulation
Mitochondrial Function and D-Ribose Interplay
Mitochondria are often referred to as the powerhouses of the cell due to their central role in producing the majority of cellular ATP through oxidative phosphorylation. nih.govdavincilabs.com Mitochondrial dysfunction is associated with reduced ATP production and can contribute to symptoms like fatigue. nih.govdavincilabs.com this compound is found within cells, particularly in mitochondria, highlighting its importance in energy production within these organelles. researchgate.netnih.gov
This compound Contribution to Mitochondrial ATP Production
This compound is an essential substrate for the formation of ATP. nih.govincacao.be The ATP molecule is composed of adenine (B156593), a ribose sugar, and three phosphate (B84403) groups. nih.gov The synthesis of ATP within mitochondria is crucial for providing the energy required for normal cellular processes. incacao.be Research indicates that augmenting this compound levels, particularly following conditions like myocardial ischemia, can improve mitochondrial function by increasing myocardial ATP production. nih.gov Supplemental this compound can bypass the enzymatic steps involved in the upper part of the pentose (B10789219) phosphate pathway, providing this compound-5-phosphate directly for energy production. researchgate.netnih.gov This circumvents the rate-limiting step of glucose-6-phosphate dehydrogenase (G6PDH) in the PPP, facilitating the replenishment of ATP levels in cells. researchgate.net Studies have shown that this compound supplementation can enhance the recovery of ATP levels in both humans and animals. nih.govresearchgate.net
This compound in Redox Homeostasis and Oxidative Stress Response
Maintaining intracellular metabolic balance is crucial for cellular health, and reactive oxygen species (ROS) are continually produced as part of normal cellular metabolism. researchgate.netnih.gov However, excessive levels of ROS during cellular stress can lead to oxidative stress and damage. researchgate.netnih.gov this compound plays a role in the cellular response to oxidative stress, partly through its involvement in pathways that generate reducing power. researchgate.netnih.gov
NADPH Production and Antioxidant Defense Systems
The pentose phosphate pathway, in which this compound 5-phosphate is a crucial intermediate, is a major source of NADPH in non-photosynthetic organisms. ontosight.aiwikipedia.org NADPH is a vital cofactor in anabolic reactions and, importantly, provides the reducing power necessary for cellular antioxidant defense systems. wikipedia.orgamegroups.org This reducing power is critical for counteracting oxidative stress. researchgate.net Enzymes such as glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PG) in the oxidative branch of the PPP are key in producing NADPH. nih.gov The NADP+/NADPH ratio helps regulate the activity of these enzymes to ensure sufficient NADPH for oxidative stress prevention. nih.gov NADPH acts as a donor of reductive potential to enzymes like glutathione (B108866) and thioredoxin reductases, which are integral components of the antioxidant defense. nih.gov
Modulation of Reactive Oxygen Species (ROS) Formation
Supplemental this compound appears to offer benefits by potentially reducing radical formation, particularly during periods of hypoxia or ischemia. researchgate.netnih.gov It may exert an inhibitory effect on the breakdown of adenine nucleotides, which can influence the subsequent formation of compounds like xanthine (B1682287) and uric acid, thereby affecting the release of superoxide (B77818) anion radicals. researchgate.netnih.gov While ROS are a natural byproduct of cellular aerobic metabolism, primarily from mitochondrial respiration, their excessive production can be detrimental. nih.gov this compound's role in supporting ATP recovery and influencing pathways related to nucleotide metabolism may indirectly impact the conditions that contribute to excessive ROS formation.
This compound and Glutathione Metabolism
The search results indicate a link between pathways involving this compound and glutathione metabolism, primarily through the role of NADPH. NADPH, generated via the pentose phosphate pathway which utilizes this compound intermediates, is essential for the function of glutathione reductase. nih.gov Glutathione reductase is an enzyme that reduces oxidized glutathione (GSSG) back to its active reduced form (GSH). GSH is a critical antioxidant that helps neutralize ROS and maintain the cellular redox balance. fishersci.at Therefore, by supporting NADPH production, this compound indirectly contributes to the maintenance of adequate levels of reduced glutathione, thereby supporting the cellular antioxidant defense system. Studies have also shown that alterations in PPP enzymes can lead to reduced levels of GSH and increased ROS formation. mdpi.com
This compound in Metabolic Stress Adaptation
Under conditions of metabolic stress, such as reduced oxygen availability (hypoxia) or insufficient blood flow (ischemia), cellular energy levels can become significantly depleted. nih.govrejuvenation-science.comclinmedjournals.org this compound plays a vital role in helping cells adapt to these stressful conditions by supporting the replenishment of energy stores. nih.govcaldic.comcaldic.com
Response to Hypoxia and Ischemia
Hypoxia and ischemia lead to a rapid decrease in ATP levels in affected tissues, impacting cellular function and potentially leading to cellular injury. nih.govclinmedjournals.orgmdpi.com The slow rate of adenine nucleotide synthesis via the de novo pathway limits the ability of cells to regenerate ATP quickly enough to meet energy demands under these conditions. nih.gov
Research has demonstrated that this compound supplementation can enhance the recovery of ATP levels following ischemic events. Studies in isolated rat hearts subjected to ischemia showed improved recovery rates of ATP levels with this compound treatment compared to controls. nih.gov In a chronic canine model, this compound supplementation significantly enhanced the recovery of energy levels in post-ischemic myocardium. clinmedjournals.orgresearchgate.net Clinical investigations in patients with ischemic cardiovascular disease and heart failure have also indicated that this compound supplementation can improve diastolic function and exercise tolerance, which are often impaired due to insufficient myocardial energy levels. nih.govmdpi.comamegroups.org
Furthermore, during periods of hypoxia/ischemia, supplemental this compound may help to inhibit the breakdown of adenine nucleotides, which can reduce the formation of compounds that contribute to oxidative stress. caldic.com This suggests a potential role for this compound in cellular protection during and after oxidative stress induced by reduced oxygen availability. caldic.com
Here is a summary of research findings on this compound in response to hypoxia and ischemia:
| Study Type | Model/Condition | Key Finding | Source |
| Pre-clinical Study | Isolated rat hearts (ischemia) | Improved ATP recovery rate with this compound. | nih.gov |
| Pre-clinical Study | Chronic canine model (ischemia) | Enhanced recovery of myocardial energy levels with this compound. | clinmedjournals.orgresearchgate.net |
| Clinical Study | Ischemic heart disease/heart failure | Improved diastolic function and exercise tolerance with this compound. | nih.govmdpi.comamegroups.org |
| Pre-clinical Study | Hypoxia/Ischemia | Potential inhibition of adenine nucleotide breakdown, reducing oxidative stress. | caldic.com |
Cellular Adaptations to Energy Depletion
When cells experience energy depletion, such as during intense or prolonged exercise or in certain pathological conditions like chronic fatigue syndrome and fibromyalgia, their ability to perform essential functions is compromised. nih.govbioenergylifescience.comcaldic.combioenergylifescience.com this compound supports cellular adaptations to energy depletion by providing a readily available substrate for the synthesis of adenine nucleotides, thereby accelerating the replenishment of ATP stores. nih.govbioenergylifescience.comresearchgate.net
Unlike glucose, which is primarily metabolized for immediate energy, supplemental this compound can bypass certain rate-limiting steps in the pentose phosphate pathway and directly contribute to the production of phosphoribosyl-1-pyrophosphate (PRPP), a key precursor for purine (B94841) synthesis and ATP production. nih.govresearchgate.net This accelerated synthesis of ATP is particularly beneficial in tissues where the de novo pathway for ribose synthesis is slow. bioenergylifescience.com
The role of this compound in cellular energy metabolism also involves its connection to AMP-activated protein kinase (AMPK), an enzyme that plays a key role in cellular energy homeostasis. nutraceuticalsworld.comnutraingredients-usa.com Activation of AMPK signals the cell to generate more energy. nutraceuticalsworld.com Research suggests that this compound may play a role in the function of AMPK, potentially contributing to improved mitochondrial function and energy metabolism regulation. nutraceuticalsworld.comnutraingredients-usa.com
Here is a summary of research findings on this compound in cellular adaptations to energy depletion:
| Study Type | Condition/Context | Key Finding | Source |
| Pre-clinical/Clinical | Intense Exercise | Enhanced recovery of skeletal muscle ATP levels. | researchgate.netlifeextensioneurope.comnih.gov |
| Clinical Study | Intense Exercise | Reduced muscle soreness and stiffness. | bioenergylifescience.combioenergylifescience.comtandfonline.com |
| Clinical Study | Chronic Fatigue Syndrome/Fibromyalgia | Potential improvement in energy levels and well-being. | caldic.combioenergylifescience.com |
| Pre-clinical Study | Cellular Energy Homeostasis | Role in the function of AMPK, potentially improving mitochondrial function. | nutraceuticalsworld.comnutraingredients-usa.com |
Mechanistic Insights of D Ribose in Specific Biological Systems
Cardiovascular System: Myocardial Bioenergetics and ATP Recovery Mechanisms (Mechanistic Studies in Animal Models)
In the cardiovascular system, D-ribose plays a significant role in myocardial bioenergetics, particularly in the context of ischemia and heart failure. Myocardial cells rely heavily on ATP for proper function, and conditions like ischemia can lead to a rapid depletion of ATP levels. nih.govsupersupps.comnih.gov this compound is a critical substrate for the de novo and salvage pathways of adenine (B156593) nucleotide synthesis, which are responsible for replenishing ATP. nih.govnih.gov By providing an exogenous source of this compound, these pathways can be supported, leading to enhanced ATP recovery. nih.govsupersupps.comnih.gov
Mechanistic studies in animal models have demonstrated the benefits of this compound supplementation in restoring myocardial ATP levels and improving cardiac function following ischemic events. In isolated adult rat hearts subjected to ischemia, this compound supplementation increased the rate of adenine nucleotide synthesis. nih.gov Chronic canine models of myocardial ischemia have shown that this compound supplementation, sometimes in conjunction with adenine, resulted in improved ATP levels and amelioration of left ventricular diastolic dysfunction. nih.govscispace.com For instance, one study in a canine model reported an 85% return in ATP levels within 24 hours following ischemia with this compound and adenine supplementation, compared to no recovery in controls. nih.gov Another canine model showed similar benefits in ATP restoration and improved diastolic dysfunction with this compound alone. scispace.com These findings suggest that this compound helps bypass rate-limiting steps in the pentose (B10789219) phosphate (B84403) pathway, accelerating the synthesis of ATP precursors like phosphoribosyl pyrophosphate (PRPP), which is indispensable for ATP synthesis. casi.orgnih.gov
Data from Animal Studies on Myocardial ATP Recovery:
| Animal Model | Ischemia Duration | Supplementation | ATP Recovery (% of Baseline) | Time to Recovery | Reference |
| Isolated Rat Hearts | Not specified | This compound | Increased rate of adenine nucleotide synthesis | Not specified | nih.gov |
| Canine Model | 20 minutes global ischemia | This compound + Adenine | 85% | 24 hours | nih.gov |
| Canine Model | 20 minutes normothermic ischemia | This compound | Improved ATP levels | Not specified | scispace.com |
Skeletal Muscle: Energy Metabolism and Post-Exercise ATP Replenishment (Mechanistic Studies)
Skeletal muscle, like cardiac muscle, requires substantial amounts of ATP for contraction and function. Intense or prolonged exercise can lead to a significant depletion of muscle ATP and the total adenine nucleotide pool. casi.orgjournalofsportsmedicine.org The recovery of ATP levels in skeletal muscle after strenuous activity can be a slow process, potentially taking days. casi.org this compound plays a role in skeletal muscle energy metabolism by supporting the replenishment of ATP through the de novo synthesis pathway. examine.com
Mechanistic studies suggest that the availability of this compound can be a limiting factor in the rate of nucleotide synthesis in skeletal muscle. examine.com By providing supplemental this compound, the production of PRPP, a key intermediate in ATP synthesis, can be accelerated, thereby speeding up the recovery of the adenine nucleotide pool. nih.govexamine.com Studies have shown that increasing this compound availability can lead to a significant increase in the rate of de novo adenine nucleotide synthesis in skeletal muscle. journalofsportsmedicine.org This enhanced synthesis capacity can help to more quickly restore ATP, ADP, and AMP levels that are reduced following intense exercise. journalofsportsmedicine.org While some studies on this compound supplementation and exercise performance have shown mixed results, the underlying mechanism related to accelerating ATP replenishment in depleted muscle remains a key area of research. journalofsportsmedicine.orgnih.govresearchgate.net
Neuronal Systems: this compound and Neuroenergetics (Mechanistic Studies and Animal Models)
Neurons are highly energy-demanding cells, relying heavily on ATP produced primarily through oxidative phosphorylation in mitochondria. ucl.ac.uk Mitochondrial dysfunction and impaired ATP production can contribute to neurodegenerative processes. ucl.ac.uk this compound is essential for ATP production in mitochondria and is present in neuronal cells. nih.govmdpi.comresearchgate.net
This compound and Mitochondrial Dysfunction in Neurons
Mitochondrial dysfunction is considered an early event in several neurodegenerative diseases, including Alzheimer's disease (AD). mdpi.com This dysfunction leads to reduced ATP production, impacting neuronal integrity and function. ucl.ac.uk Supplemental this compound has been shown to improve cellular processes when mitochondrial function is compromised. nih.govresearchgate.net By bypassing parts of the pentose phosphate pathway, this compound can contribute to the production of this compound-5-phosphate, a precursor for energy production. nih.govresearchgate.net Studies in animal models have explored the link between this compound and mitochondrial function in the context of cognitive impairment. For instance, research using APP/PS1 mice, a model for AD, indicated that this compound induced mitochondrial dysfunction and damaged mitophagy, a process crucial for clearing damaged mitochondria. mdpi.com
Role in Protein Glycation and Neuropathological Processes
This compound is highly reactive in glycation reactions with proteins, a non-enzymatic process that leads to the formation of advanced glycation end products (AGEs). mdpi.comnih.govcaldic.com This process, known as ribosylation, occurs rapidly and can induce protein aggregation. caldic.comresearchgate.net Accumulation of AGEs is implicated in cellular dysfunction and death and is considered a contributing factor in various diseases, including neurodegenerative disorders. mdpi.comcaldic.comresearchgate.netzu.edu.pk
Studies have shown that this compound actively glycates key neuronal proteins such as tau and α-synuclein, which are involved in the pathogenesis of neurodegenerative diseases like AD and Parkinson's disease. nih.govcaldic.comd-nb.info Glycation of these proteins by this compound can lead to their misfolding and aggregation, forming deposits that are cytotoxic to neurons. caldic.comresearchgate.net Compared to glucose, this compound glycates proteins at a faster rate. caldic.comzu.edu.pk
Mechanisms in Cognitive Dysfunction Models (e.g., Alzheimer's Pathology)
Research in animal models has investigated the role of this compound-induced glycation in cognitive impairment, particularly in models relevant to Alzheimer's pathology. Intraperitoneal injection or long-term oral administration of this compound in mice has been shown to induce cognitive impairment, accompanied by the formation of AGEs and neuropathological hallmarks of AD, such as amyloid-β deposition and tau hyperphosphorylation in the brain, especially in the hippocampus. nih.govd-nb.infooncotarget.complos.org These findings suggest that elevated levels or dysmetabolism of this compound and the subsequent increase in AGE formation may contribute to the development of cognitive deficits and AD-like pathology in these models. mdpi.comnih.govd-nb.infooncotarget.complos.orgaging-us.com Studies have indicated a negative correlation between this compound levels and cognitive function in older adults. nih.govd-nb.info
Data from Animal Studies on this compound and Cognitive Function:
| Animal Model | This compound Administration Method | Duration | Observed Effects | Reference |
| Mice (C57BL/6J) | Intraperitoneal injection | 30 days | High blood levels of glycated proteins and AGEs, impaired spatial learning and memory. | plos.org |
| Mice (C57BL/6J) | Long-term gavage (low and high dose) | 6 months | Memory loss, anxiety-like behavior, Aβ-like deposition, Tau hyperphosphorylation in hippocampus and cortex. | oncotarget.com |
| APP/PS1 Mice | Not specified (treated with this compound) | Not specified | Induced mitochondrial dysfunction, damaged mitophagy, cognitive impairment, increased Aβ and hyperphosphorylated tau. | mdpi.com |
| STZ-induced T1DM Rats | Not specified (showed high endogenous this compound) | Not specified | Cognitive impairment, high this compound in blood/urine/brain, AGE formation, Tau hyperphosphorylation, neuronal death. | aging-us.com |
This compound Compounds in Neuroprotection (e.g., this compound-L-Cysteine)
While this compound itself can be implicated in neuropathological processes through glycation, certain compounds incorporating this compound, such as this compound-L-cysteine (DRLC), have been investigated for their potential neuroprotective effects. DRLC is an orally active cysteine analog that has shown promise in enhancing cellular antioxidant capacity by promoting intracellular glutathione (B108866) (GSH) biosynthesis. medchemexpress.com GSH is a critical endogenous antioxidant that protects cells, including neurons, from oxidative stress, which is a common feature in neurodegenerative diseases.
Studies in rat models exposed to polychlorinated biphenyl (B1667301) (PCB), a neurotoxicant, have shown that DRLC exhibits restorative neurobehavioral functions. nih.govresearchgate.net DRLC treatment mitigated PCB-induced oxidative and nitrergic stress, reduced neuroinflammation markers (such as NF-kβ and TNF-α), inhibited the activity of brain metabolizing enzymes (like acetylcholinesterase), and helped normalize neurochemical homeostasis. nih.govresearchgate.net These mechanisms suggest that DRLC may offer neuroprotection against toxicant-induced cognitive deficits and depressive-like behaviors by reducing oxidative stress, inflammation, and modulating neurochemical balance. nih.govresearchgate.net Additionally, this compound-L-cysteine has been reported to have memory-enhancing effects and can reverse scopolamine-induced memory impairment in mice by inhibiting oxidative stress and acetylcholinesterase activity. medchemexpress.com
Renal Physiology: Glomerular Injury and Inflammasome Activation Mechanisms
Research indicates that this compound can contribute to glomerular injury and activate inflammasomes in the kidneys. Studies have shown that chronic administration of this compound in mice induces the formation and activation of the NLRP3 inflammasome in glomerular podocytes. frontiersin.orgnih.govnih.gov This activation is accompanied by increased production of interleukin-1 beta (IL-1β), a key product of the NLRP3 inflammasome, and leads to significant glomerular injury. frontiersin.orgnih.govnih.gov
The mechanism underlying this compound-induced NLRP3 inflammasome activation appears to involve the accumulation of advanced glycation end products (AGEs) and the subsequent activation of the receptor for AGEs (RAGE) signaling pathway. frontiersin.orgnih.govnih.gov this compound can induce intracellular reactive oxygen species (ROS) production and NF-κB activation, which are implicated in endothelial dysfunction and cognitive impairment, particularly in diabetic encephalopathy. scienceopen.com this compound-induced mesangial cell damage and renal dysfunction in mice have also been reported to be mediated via the RAGE-dependent NF-κB signaling pathway. scienceopen.com Silencing the RAGE gene has been shown to completely block this compound-induced NLRP3 inflammasome formation and activation in podocytes, suggesting that normal or increased RAGE expression is essential for this process mediated by increased AGEs. nih.gov The release of NLRP3 inflammasome products like IL-1β from podocytes in response to this compound stimulation may occur via enhanced extracellular vesicle (EVs) secretion, potentially contributing to the development of diabetic nephropathy. scienceopen.com
Microorganisms: this compound Transport and Catabolism in Bacteria and Archaea
This compound is an important carbon source for many bacterial and archaeal species. acibadem.edu.trnih.gov Its transport and catabolism are essential for their survival and growth, particularly in sugar-rich environments. biorxiv.org
This compound Transport Systems (e.g., ABC-type transporters)
In bacteria and archaea, the uptake of this compound is often mediated by ATP-binding cassette (ABC) transport systems. biorxiv.orggenome.jpgenome.jpkegg.jpnih.gov ABC transporters are a large superfamily of proteins that couple ATP hydrolysis to the active transport of various substrates across cell membranes. genome.jpgenome.jpkegg.jpnih.gov Prokaryotic ABC transporters typically consist of three components: two integral membrane proteins forming the translocation channel, two peripheral ATP-binding proteins, and a periplasmic or lipoprotein substrate-binding protein (SBP). genome.jpgenome.jpkegg.jpnih.gov The SBP is crucial for capturing the specific ligand, such as this compound, with high affinity in the periplasmic space of Gram-negative bacteria or anchored to the outer surface of the cell membrane in Gram-positive bacteria and Archaea. biorxiv.orgembopress.org The binding of this compound to the SBP triggers conformational changes that facilitate its translocation across the membrane by the ABC transporter. biorxiv.orgembopress.org
The this compound ABC transporter in Proteus mirabilis involves the genes rbsB (substrate-binding protein), rbsC (permease protein), and rbsA (ATP-binding protein). genome.jp Similarly, Parageobacillus sp. KH3-4 also possesses genes (rbsD, rbsA, rbsB) associated with this compound import via an ABC transporter system. kegg.jp The ribose-binding protein (RbsB) in Brucella melitensis is also identified as a critical component of the bacterial ABC transport system for this compound uptake. biorxiv.org
Novel Oxidative Degradation Pathways (e.g., in Haloarcula species)
While the canonical pathway of this compound degradation in most bacteria is non-oxidative, leading to xylulose-5-phosphate, archaea, particularly Haloarcula species, exhibit a novel oxidative degradation pathway. nih.govnih.govresearchgate.netasm.orgresearchgate.netresearchgate.netresearchgate.net This pathway degrades this compound to alpha-ketoglutarate (B1197944), an intermediate of the citric acid cycle. nih.govnih.govresearchgate.netresearchgate.net
This oxidative pathway in Haloarcula species involves novel promiscuous enzymes, including a pentose dehydrogenase and a pentonolactonase, and a highly specific ribonate dehydratase. nih.govnih.govresearchgate.net The pentose dehydrogenase catalyzes the oxidation of this compound, while the pentonolactonase is involved in the hydrolysis of ribonolactone. nih.govnih.gov The specific ribonate dehydratase catalyzes the dehydration of ribonate. nih.govnih.gov These enzymatic activities, along with others, lead to the conversion of this compound to alpha-ketoglutarate. nih.govnih.govresearchgate.net This differs significantly from the bacterial non-oxidative pathway which typically involves enzymes like ribokinase, ribose-5-phosphate (B1218738) isomerase, and ribulose-5-phosphate epimerase to produce xylulose-5-phosphate. nih.govresearchgate.net Interestingly, some haloarchaeal species, such as Halorhabdus, have been reported to utilize bacterial-type non-oxidative degradation pathways for pentoses, suggesting potential lateral gene transfer events. researchgate.netresearchgate.net
Impact on Bacterial Metabolism and Drug Efficacy
The metabolic microenvironment of bacteria, including the availability and metabolism of sugars like this compound, can significantly impact drug efficacy. nih.govnih.gov Studies on gentamicin-resistant Salmonella Choleraesuis have shown that exogenous this compound can promote the effectiveness of gentamicin (B1671437) treatment. nih.govnih.govresearchgate.net In resistant Salmonella, this compound was found to be a suppressed metabolite. nih.govnih.gov Supplementation with this compound activated central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.govnih.gov This activation led to increased production of NADH, polarization of the electron transport chain (ETC), elevation of the proton motive force (PMF), and ultimately increased drug uptake and cell death. nih.govnih.gov These findings suggest that central carbon metabolism plays a crucial role in the acquisition of gentamicin resistance in Salmonella and that this compound could potentially serve as an antibiotic adjuvant. nih.govnih.gov this compound has also been shown to increase the lethality of gentamicin in other drug-resistant Salmonella species. researchgate.net
Beyond antibiotic efficacy, this compound can also influence bacterial growth and biofilm formation. While this compound can serve as a carbon source and potentially increase bacterial growth in planktonic cultures of certain species like Fusobacterium nucleatum, it has also shown inhibitory effects on biofilm development in the same species, possibly by disrupting quorum-sensing systems. acibadem.edu.tr
Cancer Biology: Pentose Phosphate Pathway Upregulation and this compound Metabolism in Neoplastic Cells
This compound metabolism is intimately linked to the pentose phosphate pathway (PPP), a critical metabolic route that is frequently upregulated in cancer cells to support their rapid proliferation and survival. researchgate.netmdpi.comoaepublish.commdpi.comoup.comfrontiersin.org The PPP serves two main functions: generating NADPH for reductive biosynthesis and combating oxidative stress, and producing ribose-5-phosphate (R5P), a crucial precursor for nucleotide synthesis. mdpi.commdpi.comoup.comfrontiersin.org Cancer cells have an increased demand for nucleotides to support DNA replication and RNA synthesis, making the PPP and this compound availability essential for their growth. researchgate.netmdpi.commdpi.comoup.comfrontiersin.org
The upregulation of glycolysis and the PPP in tumor cells is a well-known phenomenon, often referred to as the Warburg effect. mdpi.comoaepublish.comresearchgate.netnih.gov this compound is synthesized by the non-oxidative branch of the PPP via the transketolase reaction. researchgate.netnih.gov Enzymes in the non-oxidative PPP, such as ribose 5-phosphate isomerase (RPI) and transketolase (TKT), are often upregulated in various cancers. mdpi.comfrontiersin.org For example, RPI expression is induced by oncogenic mutations and contributes to tumor growth and colony formation. frontiersin.org Elevated levels of TKT have been observed in numerous cancer types and are suggested as markers of poor prognosis and potential therapeutic targets. mdpi.com
Supplemental this compound can bypass the upper oxidative part of the PPP and directly provide R5P, an alternate source of 5-phospho-D-ribose 1-pyrophosphate (PRPP) for ATP production and nucleotide synthesis. researchgate.net This bypass can support cancer cell survival, particularly under conditions of glucose limitation. researchgate.netnih.gov this compound-5-phosphate (D5P), a product of the PPP, has been identified as a metabolic checkpoint that can influence the activity of YAP, a transcription factor involved in cancer cell survival under glucose limitation. nih.gov Decreased D5P levels in glucose-deprived cancer cells can lead to YAP activation, which in turn promotes the breakdown of purine (B94841) nucleosides to restore D5P in a feedback mechanism. nih.gov
Studies have also explored the potential of this compound in combination with other agents to impact cancer cell proliferation. While some research has investigated the effects of this compound in conjunction with potassium bicarbonate on cancer cell lines, the mechanisms are still being elucidated. researchgate.netnih.gov The ability of this compound to potentially influence intracellular potassium concentration in cancer cells has also been considered. unipr.it
Furthermore, this compound in the form of ADP-ribose is involved in DNA repair processes mediated by enzymes like PARP1, which are crucial for maintaining genomic stability. eurekalert.org PARP1 adds ADP-ribose to proteins, acting as a signal for DNA repair. eurekalert.org Recent findings suggest that PARP1 can also modify telomeric DNA through ADP-ribosylation, and disrupting this process can lead to telomere shortening and genomic instability, potentially impacting cancer development and treatment. eurekalert.org
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 17589 |
| Interleukin-1 beta (IL-1β) | 54460949 |
| Advanced Glycation End Products (AGEs) | (Class of compounds - no single CID) |
| NADPH | 5885 |
| Ribose-5-phosphate (R5P) | 5977 |
| ATP | 5957 |
| DNA | (Class of compounds - no single CID) |
| RNA | (Class of compounds - no single CID) |
| Xylulose-5-phosphate | 1144 |
| Alpha-ketoglutarate | 1185 |
| Ribonolactone | 11077 |
| Ribonate | 10710 |
| NADH | 5855 |
| Pyruvate | 1060 |
| 5-phospho-D-ribose 1-pyrophosphate (PRPP) | 100390 |
| ADP-ribose | 11005 |
| Potassium Bicarbonate | 516821 |
Data Tables:
Based on the search results, a specific data table with numerical values directly comparable across different conditions for this compound's effects in the outlined biological systems is not consistently available in a format suitable for a single, unified table. However, the text provides qualitative and comparative data points. For instance, the impact of this compound on gentamicin efficacy in Salmonella is described in terms of increased killing and activation of metabolic pathways nih.govnih.gov, and the effect on Fusobacterium nucleatum growth and biofilm formation is presented with statistical significance indicated acibadem.edu.tr. In the context of renal injury, the presence of this compound is linked to increased inflammasome activation and IL-1β production frontiersin.orgnih.govnih.gov. For cancer, the role of this compound and R5P is discussed in the context of supporting nucleotide synthesis and cell survival researchgate.netmdpi.commdpi.comoup.comfrontiersin.org.
To represent some of the comparative findings, a descriptive table summarizing key observations could be generated:
| Biological System | Effect of this compound | Key Mechanism(s) Involved | Relevant Organisms/Cell Types |
| Renal Physiology | Induces NLRP3 inflammasome activation and glomerular injury; increases IL-1β production. frontiersin.orgnih.govnih.gov | AGEs/RAGE signaling pathway, ROS production, NF-κB activation, EVs secretion. frontiersin.orgnih.govnih.govscienceopen.com | Podocytes, Glomeruli, Mice |
| Microorganisms | Supports growth as a carbon source; promotes gentamicin efficacy in drug-resistant Salmonella. acibadem.edu.trnih.govnih.gov | ABC transport systems, novel oxidative catabolism (in Haloarcula), activation of central carbon metabolism, increased PMF and drug uptake. acibadem.edu.trbiorxiv.orgembopress.orgnih.govnih.govresearchgate.netasm.orgresearchgate.netresearchgate.netnih.govnih.gov | Bacteria (Salmonella, Fusobacterium nucleatum), Archaea (Haloarcula, Halorhabdus) |
| Cancer Biology | Provides precursor for nucleotide synthesis via PPP; supports cell survival under glucose limitation. researchgate.netmdpi.commdpi.comoup.comfrontiersin.org | Pentose Phosphate Pathway (PPP) upregulation, R5P production, PRPP synthesis, D5P as a metabolic checkpoint, ADP-ribosylation in DNA repair. researchgate.netmdpi.commdpi.comoup.comfrontiersin.orgresearchgate.netnih.govnih.goveurekalert.org | Neoplastic cells (various types) |
This table summarizes the key findings described in the text across the different biological systems. It is important to note that the depth and type of data available for each section vary based on the provided search results.
Advanced Research Methodologies and Future Directions in D Ribose Studies
Isotopic Tracing and Flux Analysis for D-Ribose Metabolic Pathways
Isotopic tracing, particularly using stable isotopes like 13C, is a powerful technique for tracking the flow of this compound through intricate metabolic networks. By introducing this compound labeled with a stable isotope at specific carbon positions, researchers can follow the fate of these labeled atoms through various biochemical reactions using techniques such as Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comcreative-proteomics.combitesizebio.com This provides dynamic insights into metabolic pathway activity, identifying nutrient sources and changes under different conditions. bitesizebio.com
Metabolic Flux Analysis (MFA) complements isotopic tracing by using the labeling data to quantitatively estimate the rates of metabolic reactions within a network. mdpi.comcreative-proteomics.com This allows researchers to determine how this compound is synthesized, degraded, and incorporated into other molecules, as well as how these fluxes change in response to physiological or pathological stimuli. creative-proteomics.com MFA helps to quantify intracellular metabolic changes and track metabolic pathway shifts. creative-proteomics.com Studies employing 13C-MFA can identify optimal tracers for estimating fluxes in specific pathways, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov
Future directions in this area involve the application of non-targeted isotope tracing to identify novel human metabolites and pathways related to this compound on a large scale. diva-portal.org The integration of advanced MS techniques with computational models will enable more precise and comprehensive flux estimations, even in complex biological systems like intact human tissues. mdpi.comdiva-portal.org
Enzymatic Assays and Biochemical Characterization of this compound-Related Enzymes
Understanding the enzymes involved in this compound metabolism is crucial for deciphering its biological roles. Enzymatic assays are in vitro experiments that measure the activity of specific enzymes by quantifying the rate of substrate conversion to product. Coupled enzyme assays are often used, where the product of the enzyme of interest is the substrate for another enzyme with a readily measurable activity (e.g., a change in NADH concentration monitored by spectrophotometry). mdpi.comasm.org
Biochemical characterization involves a detailed analysis of an enzyme's properties, including its kinetic parameters (e.g., Km, kcat), substrate specificity, cofactor requirements, optimal pH and temperature, and regulatory mechanisms. mdpi.comasm.org For example, studies on 2-Deoxy-D-ribose 5-phosphate aldolase (B8822740) (DERA), an enzyme involved in the catabolism of nucleosides, have utilized coupled enzyme assays to measure its activity and characterize its pH optimum and acetaldehyde (B116499) resistance. mdpi.com Research on ribose 5-phosphate isomerase (RpiA) has also demonstrated the utility of enzymatic assays for characterizing its activity. researchgate.net
Future research will likely focus on the biochemical characterization of less-studied this compound-related enzymes, particularly those involved in novel pathways or those with potential as therapeutic targets. High-throughput screening methods for enzyme activity and the use of advanced protein characterization techniques will accelerate these studies.
Advanced Spectrometric Techniques for this compound Metabolomics
Metabolomics, the comprehensive study of all metabolites in a biological system, plays a vital role in understanding this compound metabolism in a broader context. au.dknih.gov Advanced spectrometric techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are central to this compound metabolomics. au.dknih.govresearchgate.net
MS-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography coupled to Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-Q-TOF-MS), offer high sensitivity and specificity for detecting and quantifying a wide range of metabolites, including those related to this compound. researchgate.netmdpi.com These techniques can identify potential biomarkers associated with metabolic alterations. researchgate.netmdpi.com Nontargeted MS-based metabolomics strategies can also be used to profile modified metabolites, including those with ribose conjugation. acs.org
NMR spectroscopy is another powerful tool in metabolomics, offering high reproducibility and being non-destructive. au.dk While generally less sensitive than MS, NMR can provide detailed structural information about metabolites. au.dk
Future advancements in spectrometric techniques, including improved resolution, sensitivity, and throughput, will enhance the ability to comprehensively profile this compound and its related metabolites in various biological matrices. The combination of both MS and NMR approaches is often recommended for a more complete coverage of the metabolome. au.dk
Genetic Manipulation and CRISPR-Cas Systems in this compound Pathway Research
Genetic manipulation techniques, particularly the use of CRISPR-Cas systems, are revolutionizing the study of this compound metabolic pathways by enabling targeted modifications of genes encoding this compound-related enzymes or transporters. frontiersin.orgsynthego.comfrontiersin.orgaddgene.orgnih.gov CRISPR-Cas allows for precise genome editing, including gene knockout, knock-in, and transcriptional activation or interference. synthego.comaddgene.org
By disrupting or overexpressing genes involved in this compound synthesis, utilization, or transport, researchers can investigate the functional consequences of these genetic alterations on cellular this compound levels and downstream metabolic processes. synthego.com For example, CRISPR-Cas can be used to create cell lines or animal models with specific defects in this compound metabolism, allowing for the study of associated phenotypes and the identification of compensatory pathways. synthego.com Studies have used genetic manipulation to investigate the role of transketolase, an enzyme in the pentose phosphate pathway involved in this compound metabolism. aging-us.com
Future research will leverage advanced CRISPR-Cas technologies, including base editing and prime editing, for more precise and efficient manipulation of the this compound metabolic machinery. nih.gov This will facilitate a deeper understanding of the genetic regulation of this compound metabolism and its links to various physiological and pathological conditions.
Systems Biology and Computational Modeling of this compound Metabolism
Systems biology approaches integrate data from various high-throughput techniques (e.g., genomics, transcriptomics, proteomics, metabolomics) with computational modeling to gain a holistic understanding of complex biological systems, including this compound metabolism. e-enm.orgplos.orgoup.com Computational models, such as genome-scale metabolic models (GEMs), can simulate metabolic network activity and predict the effects of genetic or environmental perturbations on this compound fluxes. e-enm.orgoup.comresearchgate.net
Constraint-based modeling methods, like Flux Balance Analysis (FBA), are commonly used to predict intracellular fluxes based on stoichiometric models of metabolic networks. mdpi.comoup.comresearchgate.net These models can be refined and validated using experimental data, including isotopic tracing data. plos.orgoup.com Computational models can also explore the relationships among functional modules and optimal metabolic activity. plos.org Hybrid computational models are being developed to study complex biological processes involving this compound, such as cancer spheroid growth. frontiersin.org
Future directions involve the development of more sophisticated computational models that incorporate kinetic parameters, regulatory mechanisms, and spatial organization to provide a more accurate representation of this compound metabolism in different cellular and tissue contexts. The integration of machine learning approaches with GEMs is also an emerging area for predicting the impact of genetic perturbations on metabolic networks. researchgate.net
Exploration of this compound's Signaling Functions and Novel Mechanisms
Beyond its role as a structural component and metabolic intermediate, emerging research suggests that this compound may also have signaling functions and be involved in novel biological mechanisms. Studies have indicated that this compound transmembrane transporter activity is crucial for various cellular functions, including cell signaling. ontosight.ai this compound can act as a signaling molecule, influencing processes like cell growth and differentiation. ontosight.ai
Research has explored the potential pathogenic role of elevated this compound levels, suggesting involvement in the formation of advanced glycation end products (AGEs) and the activation of signaling pathways like the AGEs/RAGE pathway, which has been implicated in glomerular injury. frontiersin.orgnih.gov this compound has also been shown to interfere with quorum sensing in bacteria, inhibiting biofilm formation by regulating multiple genes involved in various metabolic and regulatory pathways. frontiersin.org Furthermore, this compound has been investigated for its role in mitochondrial dysfunction and mitophagy in the context of Alzheimer's pathology, suggesting involvement in the PINK1–Parkin pathway. mdpi.com
Future research will aim to identify specific receptors or sensors for this compound, elucidate the downstream signaling cascades it activates, and uncover novel mechanisms by which it influences cellular behavior and contributes to physiological and pathological processes. The role of this compound in inter-species interactions, such as those between host and microbiota, also represents a promising area of investigation. frontiersin.org
Inter-organ Metabolic Crosstalk and Systemic this compound Homeostasis
Maintaining systemic metabolic homeostasis requires intricate communication and coordination among various organs and tissues. frontiersin.orgnih.govmdpi.com this compound, being a fundamental metabolite, is likely involved in this inter-organ crosstalk. Research in this area focuses on how this compound is transported and metabolized in different organs and how alterations in this compound metabolism in one organ can affect the metabolic status of others. frontiersin.orgnih.gov
Studies on inter-organ crosstalk often involve analyzing metabolite levels and fluxes in different tissues and biofluids (e.g., blood, urine) under various physiological and pathological conditions. nih.govmdpi.com Advanced analytical techniques and computational modeling are essential for dissecting these complex interactions. e-enm.orgnih.gov For example, research on metabolic syndrome and diabetes highlights the disrupted crosstalk between organs like the liver, pancreas, adipose tissue, and the central nervous system, where metabolites and hormones act as signaling molecules. mdpi.commdpi.comresearchgate.net Elevated this compound levels have been observed in diabetic patients, suggesting a potential role in the metabolic dysregulation associated with the disease and its complications, such as diabetic encephalopathy. aging-us.com
Future research will investigate the specific roles of this compound and its metabolites as signaling molecules in inter-organ communication, explore how this compound homeostasis is maintained at the systemic level, and determine how disruptions in this homeostasis contribute to metabolic diseases. Understanding the complex interplay of this compound metabolism across different organs could reveal novel therapeutic targets for metabolic disorders.
Epigenetic Regulation of this compound-Related Metabolic Genes
Epigenetic mechanisms, including DNA methylation, histone modifications, and non-coding RNAs, play a crucial role in regulating gene expression without altering the underlying DNA sequence. Recent research has begun to explore the interplay between this compound metabolism, particularly the pentose phosphate pathway (PPP), and epigenetic regulation.
The PPP is a key metabolic route that branches from glucose metabolism and is responsible for generating NADPH and ribose-5-phosphate (B1218738) (R5P) frontiersin.org. R5P is a direct precursor for nucleotide synthesis, which is essential for DNA and RNA production. Enzymes within the PPP, such as Glucose-6-phosphate dehydrogenase (G6PD) and Transketolase (TKT), are critical for maintaining cellular redox balance and providing building blocks for biosynthesis frontiersin.orgmdpi.com.
Studies have indicated that genetic and epigenetic modifications can alter the expression and activity of PPP enzymes, thereby impacting cellular metabolism creative-proteomics.com. For instance, research in the context of gestational diabetes mellitus (GDM) has demonstrated significant epigenetic shifts, including reductions in mRNA expression and increases in promoter methylation, for genes encoding enzymes within the PPP, such as G6PD tandfonline.comresearchgate.netupf.edu. This suggests that epigenetic mechanisms can attenuate the expression of key PPP enzymes, potentially leading to metabolic dysregulation. A significant negative correlation has been observed between G6PD mRNA expression and the level of maternal glucose in women with GDM. researchgate.net.
Furthermore, the non-oxidative branch of the PPP, which involves enzymes like TKT and provides R5P, has been identified as an integrator of metabolic and epigenetic processes metwarebio.comnih.gov. Research involving the deletion of TKT in regulatory T cells (Treg cells) in mice showed impaired Treg cell suppressive capability despite normal cell numbers, linking the non-oxidative PPP to the control of Treg function through the integration of metabolism and epigenetics metwarebio.comnih.gov. Reduced levels of alpha-ketoglutarate (B1197944) (α-KG), a metabolite influenced by metabolic activity, have been shown to lead to DNA hypermethylation, which can limit gene expression and cellular function metwarebio.comnih.gov. This highlights how metabolic intermediates linked to this compound production and utilization can directly influence epigenetic marks.
The activity of epigenetic enzymes is often dependent on cellular metabolite concentrations, which can be influenced by metabolic pathways like the PPP nih.govfrontiersin.org. For example, intermediates of the tricarboxylic acid (TCA) cycle, which can be linked to PPP activity, are known to regulate histone methylation frontiersin.org. The ratio of S-adenosyl methionine (SAM) to S-adenosyl homocysteine (SAH), crucial for methylation reactions, can also be influenced by metabolic status frontiersin.org. This intricate crosstalk between metabolism and epigenetics underscores the complexity of this compound's involvement in cellular processes beyond its direct role as a building block.
Further investigation into the specific epigenetic modifications affecting genes involved in this compound synthesis, transport, and utilization, as well as how this compound metabolites themselves might influence epigenetic machinery, represents a critical area of research. Understanding these regulatory layers can provide deeper insights into the physiological and pathophysiological roles of this compound.
Future Perspectives in this compound Research
Future perspectives in this compound research are broad and promising, building upon the current understanding of its fundamental biological roles and emerging findings. Several key areas are poised for significant advancement:
Elucidating the Epigenetic Landscape: A major future direction involves a more comprehensive mapping of the epigenetic modifications that regulate genes within the PPP and other pathways directly linked to this compound metabolism. This includes detailed studies of DNA methylation patterns, histone modification profiles, and the role of non-coding RNAs in controlling the expression of relevant enzymes and transporters. Understanding how cellular this compound levels or related metabolites might influence the activity of epigenetic enzymes (e.g., DNA methyltransferases, histone acetyltransferases, demethylases) is crucial frontiersin.orgoup.com. Advanced sequencing technologies and epigenomic profiling techniques will be instrumental in this endeavor.
Investigating Signaling Roles of this compound: Beyond its established role as a precursor for ATP and nucleic acids, emerging research suggests this compound might have signaling functions within the cell nutraingredients-usa.com. Future studies are needed to identify specific signaling pathways modulated by this compound or its derivatives and the downstream cellular consequences. This could uncover novel mechanisms by which this compound influences cellular function and potentially reveal new therapeutic targets.
Advanced Analytical Methodologies: Developing more sensitive, specific, and high-throughput analytical methods for detecting and quantifying this compound and its phosphorylated intermediates in various biological matrices is essential for future research mdpi.comresearchgate.net. Techniques like advanced mass spectrometry, improved chromatographic methods, and novel biosensors could enable more precise measurements in complex biological systems, facilitating a better understanding of this compound kinetics and distribution. For example, recent work has explored using optical analytical techniques like visual colorimetry and surface-enhanced Raman spectroscopy (SERS) for the chiral recognition of this compound, offering faster and more convenient alternatives to traditional methods like HPLC mdpi.com.
Systems Biology Approaches: Integrating data from genomics, transcriptomics, proteomics, metabolomics, and epigenomics will be vital for a holistic understanding of this compound's role in cellular networks. Systems biology approaches can help model the complex interactions between this compound metabolism, other metabolic pathways, and regulatory mechanisms, providing a more complete picture of its biological significance.
Exploring the Impact of Glycation: While this compound is a reducing sugar, its potential involvement in non-enzymatic glycation and the formation of advanced glycation end products (AGEs) in vivo warrants further investigation, particularly at high concentrations frontiersin.orgnih.govplos.org. Future research should aim to fully characterize the extent and implications of this compound-induced glycation in various physiological and pathological contexts.
Microbial this compound Production and Metabolism: Research into microbial production of this compound using engineered strains continues to be an area of interest for potential industrial applications google.com. Further studies on microbial this compound metabolism could also provide insights into novel enzymes or pathways relevant to human health or biotechnology.
These future directions highlight the dynamic nature of this compound research, moving towards a more integrated and detailed understanding of its multifaceted roles in biology and its potential applications.
Q & A
Basic Research Questions
What experimental models are most suitable for studying D-Ribose’s role in ATP production?
Methodological Answer:
In vitro models, such as isolated mitochondria or cultured cardiomyocytes, are ideal for investigating this compound’s impact on ATP synthesis. Use fluorometric ATP assays or luciferase-based kits to quantify ATP levels under varying this compound concentrations (e.g., 1–10 mM). For in vivo studies, rodent models with induced ischemia-reperfusion injury can assess cardiac ATP recovery post-D-Ribose administration via HPLC or NMR spectroscopy .
How can researchers determine optimal this compound concentrations for cell viability studies?
Methodological Answer:
Conduct dose-response experiments (e.g., 0.1–50 mM this compound) using cell lines (e.g., HEK-293 or H9c2 cardiomyocytes). Measure viability via MTT assays and correlate with ATP levels. Note that concentrations >10 mM may induce osmotic stress; include controls with equiosmolar mannitol to isolate osmotic effects .
What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Use personal protective equipment (gloves, goggles) to avoid skin/eye contact. Store this compound in airtight containers in dry, cool environments to prevent hygroscopic degradation. For spills, vacuum or sweep material into sealed containers. Monitor airborne dust with particulate sensors and ensure proper ventilation .
Advanced Research Questions
How can contradictory findings on this compound’s cognitive effects be reconciled?
Methodological Answer:
Contradictions arise from differing models (e.g., healthy vs. neurodegenerative rodents) and exposure durations. To resolve this:
- Short-term studies: Administer this compound (2–5 g/kg/day) to healthy mice and assess spatial memory via Morris water maze.
- Long-term studies: Use transgenic Alzheimer’s models (e.g., APP/PS1 mice) to evaluate glycation-induced AGE accumulation via immunohistochemistry or ELISA .
- Control for dietary glycation precursors (e.g., glucose/fructose) to isolate this compound-specific effects .
What analytical methods quantify advanced glycation end products (AGEs) formed by this compound?
Methodological Answer:
- Fluorescence spectroscopy: Detect AGE-specific fluorophores (ex/em: 370/440 nm).
- LC-MS/MS: Identify carboxymethyllysine (CML) or pentosidine adducts using stable isotope-labeled standards.
- Immunohistochemistry: Use anti-AGE antibodies (e.g., 6D12) in tissue sections from this compound-treated models .
How do this compound degradation pathways differ between archaea and mammals?
Methodological Answer:
- In Haloarcula spp.: Oxidative pathways convert this compound to α-ketoglutarate via promiscuous dehydrogenases and dehydratases. Use genomic knockout mutants and enzyme activity assays (e.g., ribonate dehydratase specificity tests) .
- In mammals: this compound enters the pentose phosphate pathway. Compare isotopic tracing (¹³C-D-Ribose) in hepatocytes vs. archaeal lysates to map metabolic divergence .
What experimental designs assess this compound’s synergistic effects with other nutrients (e.g., coenzyme Q10)?
Methodological Answer:
- Factorial design: Test combinations of this compound (5 g/day) and coenzyme Q10 (100–300 mg/day) in murine models of heart failure. Measure cardiac output (echocardiography) and mitochondrial complex I/III activity.
- Statistical analysis: Use ANOVA to identify interaction effects, ensuring sample sizes ≥12/group for 80% power .
Methodological Considerations
- Sample Size: For preclinical studies, a minimum of n=8–10/group is recommended to detect moderate effect sizes (Cohen’s d ≥0.8) .
- Data Contradictions: Address variability by standardizing this compound purity (≥98%, HPLC-verified) and controlling dietary intake in animal models .
- Ethical Compliance: Follow ARRIVE guidelines for animal studies, including randomization and blinding in cognitive assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
